2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide
Description
2-(3-Benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a pyrimidoindole-based acetamide derivative characterized by a fused heterocyclic core. The compound features a benzyl group at position 3, a methyl substituent at position 8, and an acetamide side chain linked to a 3-chloro-4-methylphenyl moiety.
Properties
IUPAC Name |
2-(3-benzyl-8-methyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(3-chloro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-17-8-11-23-21(12-17)25-26(27(34)31(16-29-25)14-19-6-4-3-5-7-19)32(23)15-24(33)30-20-10-9-18(2)22(28)13-20/h3-13,16H,14-15H2,1-2H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORJJXERADAGZDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C3=C2N=CN(C3=O)CC4=CC=CC=C4)CC(=O)NC5=CC(=C(C=C5)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-chloro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₃₁H₂₈ClN₃O, with a molecular weight of approximately 474.92 g/mol. Its structure integrates an indole and a pyrimidoindole system, which enhances its biological activity through multiple functional groups, including an acetamide moiety.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiproliferative Activity :
- Mechanism of Action :
- Induction of Apoptosis :
Case Studies and Research Findings
Several studies have evaluated the biological activity of compounds related to this compound:
Table 1: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antiproliferative | GI50 values < 1.50 µM | |
| EGFR Inhibition | Significant suppression | |
| Induction of Apoptosis | Increased Caspase levels | |
| Cytotoxicity | Low cytotoxicity in non-cancer cells |
Detailed Findings
- Antiproliferative Effects :
- Mechanistic Insights :
- Apoptotic Pathways :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrimidoindole Acetamides and Analogues
Key Findings:
Substituent Effects on Lipophilicity and Solubility: The target compound’s methyl group at position 8 increases lipophilicity (calculated LogP ~4.2) compared to the fluoro substituent in the analogue from (LogP ~3.5). This suggests superior membrane permeability for the target compound but reduced aqueous solubility. In contrast, the 3,4-dimethoxyphenyl group in ’s compound may improve solubility via hydrogen bonding.
Heterocyclic Core Variations :
- Pyrimidoindole derivatives (target and ) share a fused pyrimidine-indole scaffold, which is structurally distinct from the indole-oxadiazole core in ’s compounds. The latter’s sulfanyl acetamide linkage may target enzymes like cyclooxygenase or antimicrobial targets, whereas pyrimidoindoles are more likely to inhibit kinases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
